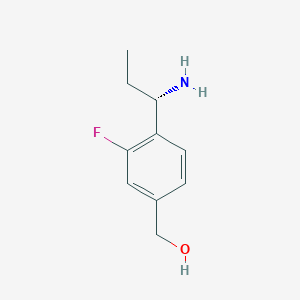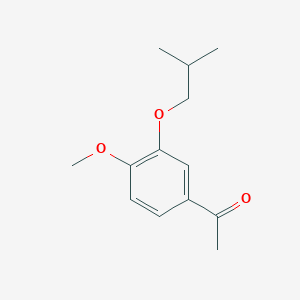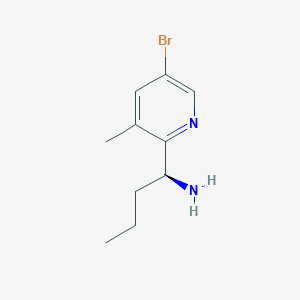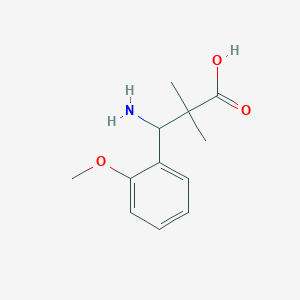
1-(5-Fluoro-2-isobutoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2-isobutoxyphenyl)ethanol is an organic compound with the molecular formula C₁₂H₁₇FO₂. It is a fluorinated building block used primarily in research and development within the fields of chemistry and pharmaceuticals . The compound is characterized by the presence of a fluorine atom, an isobutoxy group, and a hydroxyl group attached to a phenyl ring, making it a versatile intermediate for various chemical reactions.
Preparation Methods
The synthesis of 1-(5-Fluoro-2-isobutoxyphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrophenol and isobutyl bromide.
Reaction Conditions: The nitrophenol undergoes an etherification reaction with isobutyl bromide in the presence of a base like potassium carbonate to form 5-fluoro-2-isobutoxyphenol.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Hydroxylation: Finally, the amine is converted to the desired ethanol derivative through a hydroxylation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Fluoro-2-isobutoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include ketones, alkanes, and substituted phenyl derivatives.
Scientific Research Applications
1-(5-Fluoro-2-isobutoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-isobutoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(5-Fluoro-2-isobutoxyphenyl)ethanol can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methoxyphenyl)ethanol: This compound has a methoxy group instead of an isobutoxy group, which may result in different chemical reactivity and biological activity.
1-(5-Fluoro-2-ethoxyphenyl)ethanol: The ethoxy group in this compound provides different steric and electronic effects compared to the isobutoxy group.
1-(5-Fluoro-2-propoxyphenyl)ethanol: The propoxy group offers a different balance of hydrophobicity and steric hindrance compared to the isobutoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17FO2 |
|---|---|
Molecular Weight |
212.26 g/mol |
IUPAC Name |
1-[5-fluoro-2-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H17FO2/c1-8(2)7-15-12-5-4-10(13)6-11(12)9(3)14/h4-6,8-9,14H,7H2,1-3H3 |
InChI Key |
JZEBNQPZZRYBIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)F)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B15226294.png)

![Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B15226303.png)




![2-Bromo-7-(3,5-difluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15226336.png)
![3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B15226356.png)

![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15226366.png)



